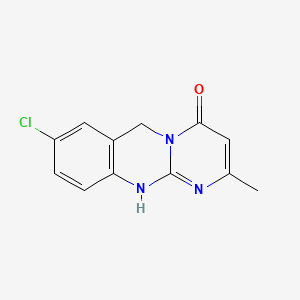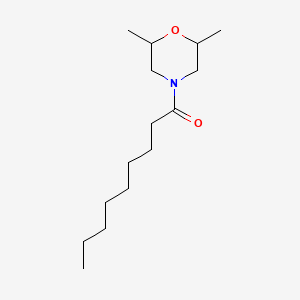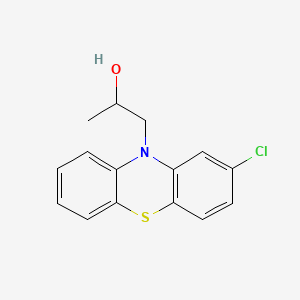
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol typically involves the chlorination of phenothiazine followed by a reaction with propanol. One common method includes:
Chlorination of Phenothiazine: Phenothiazine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 2-position.
Reaction with Propanol: The chlorinated phenothiazine is then reacted with propanol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenothiazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and nausea.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:
Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.
Cell Membranes: It may alter cell membrane properties, influencing cell signaling and transport processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-10H-phenothiazin-10-yl)-2-propanol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Promethazine: An antiemetic and antihistamine with a similar phenothiazine core but different functional groups.
Uniqueness
The unique combination of the chloro and propanol groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.
Eigenschaften
CAS-Nummer |
2799-78-2 |
|---|---|
Molekularformel |
C15H14ClNOS |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)propan-2-ol |
InChI |
InChI=1S/C15H14ClNOS/c1-10(18)9-17-12-4-2-3-5-14(12)19-15-7-6-11(16)8-13(15)17/h2-8,10,18H,9H2,1H3 |
InChI-Schlüssel |
IICZXNQERLVJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)

![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
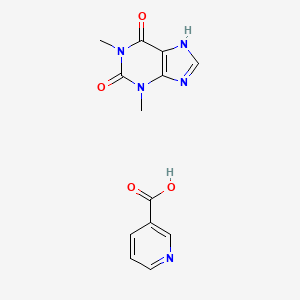
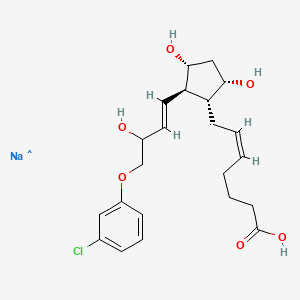

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
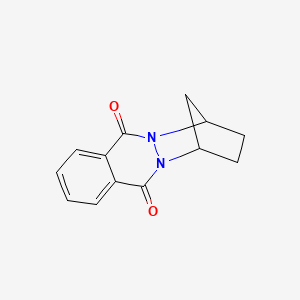
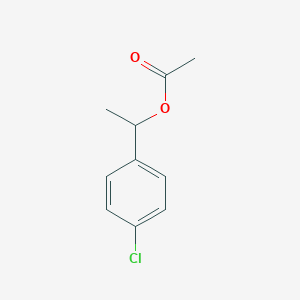
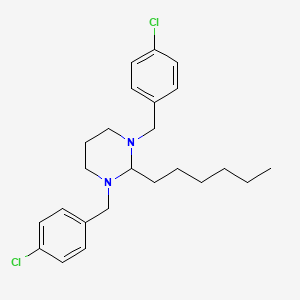
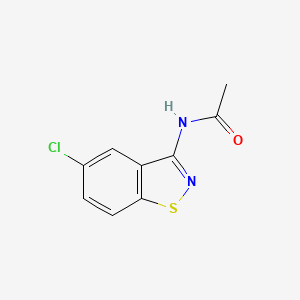
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
